molecular formula C14H14N2O3S B15032353 Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B15032353
M. Wt: 290.34 g/mol
InChI Key: LMCDNBRQSOUTOF-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its complex structure, which includes a thiazole ring substituted with a methyl group, a benzamido group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzamido derivatives .

Scientific Research Applications

METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-Methyl-4-(2-methylbenzamido)benzoic acid
  • Benzoxazoles
  • Imidazoles

Uniqueness

What sets METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14N2O3S/c1-8-6-4-5-7-10(8)12(17)16-14-15-9(2)11(20-14)13(18)19-3/h4-7H,1-3H3,(H,15,16,17)

InChI Key

LMCDNBRQSOUTOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)OC)C

Origin of Product

United States

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